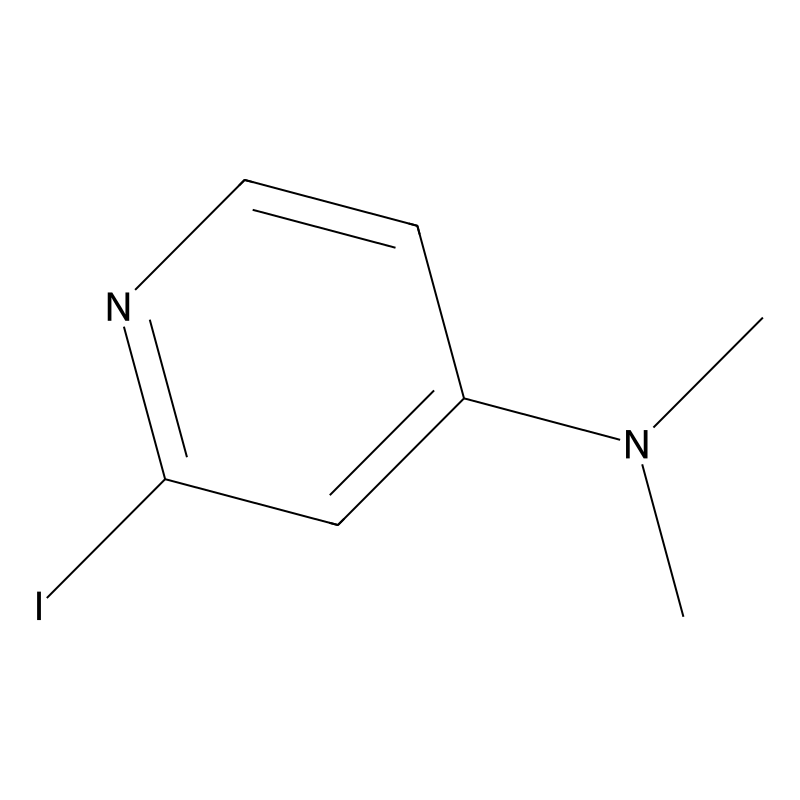

2-Iodo-4-dimethylaminopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Iodo-4-dimethylaminopyridine is a chemical compound derived from 4-dimethylaminopyridine, characterized by the presence of an iodine atom at the second position of the pyridine ring. This compound exhibits unique properties due to the combination of the dimethylamino group, which enhances its nucleophilicity, and the iodo substituent, which can participate in various

- Halogenation: It can be used for regioselective iodination of phenolic compounds and anilines. The presence of the iodine atom facilitates electrophilic aromatic substitution reactions .

- Catalysis: The compound acts as a catalyst in various organic transformations, including acylation and oxidation reactions. For instance, it has been shown to catalyze the oxidative conversion of aryl α-halo esters to aryl α-keto esters with high yield .

- Formation of Pyridinium Salts: When reacted with halogenating agents, it can form pyridinium salts that are useful intermediates in organic synthesis .

- Antimicrobial Activity: Compounds with similar structures have demonstrated antibacterial and antifungal properties.

- Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.

Further studies are needed to elucidate the specific biological effects of 2-iodo-4-dimethylaminopyridine.

The synthesis of 2-iodo-4-dimethylaminopyridine typically involves:

- Starting Material: The process begins with 4-dimethylaminopyridine.

- Iodination Reaction: This compound is subjected to electrophilic iodination using iodine monochloride or other iodinating agents under controlled conditions to introduce the iodine atom at the second position of the pyridine ring.

This method allows for selective introduction of iodine while maintaining the integrity of the dimethylamino group.

2-Iodo-4-dimethylaminopyridine finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for halogenation and as a catalyst in acylation reactions.

- Pharmaceutical Development: Due to its potential biological activity, it may be explored for use in drug development processes.

- Material Science: Its derivatives are investigated for use in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-iodo-4-dimethylaminopyridine focus on its reactivity with different substrates. For example:

- Reactivity with Phenols: The compound has been studied for its ability to iodinate phenolic compounds selectively, demonstrating its utility in synthetic organic chemistry.

- Catalytic Behavior: Research indicates that it can effectively catalyze various transformations under mild conditions, contributing to greener synthetic methodologies.

Several compounds share structural similarities with 2-iodo-4-dimethylaminopyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Dimethylaminopyridine | No iodine substituent | Strong nucleophilic catalyst for acylation reactions |

| 2-Bromo-4-dimethylaminopyridine | Bromine instead of iodine | Similar reactivity but different halogen properties |

| N-Iodo-4-N,N-dimethylaminopyridinium iodide | Iodide salt form | Used specifically for regioselective iodination |

Uniqueness

2-Iodo-4-dimethylaminopyridine stands out due to its specific iodine substituent, which enhances its electrophilic character compared to other halogenated derivatives. This property makes it particularly useful in selective iodination reactions and as a catalyst in various organic transformations.